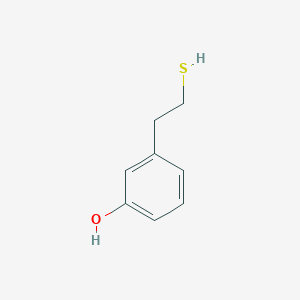

3-(2-Mercaptoethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10OS |

|---|---|

Molecular Weight |

154.23 g/mol |

IUPAC Name |

3-(2-sulfanylethyl)phenol |

InChI |

InChI=1S/C8H10OS/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,9-10H,4-5H2 |

InChI Key |

QVYWJIITEWXYCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCS |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Mercaptoethyl Phenol

Precursor Selection and Rational Design for Target Synthesis

Strategic Considerations for Phenol (B47542) Functionalization

The functionalization of phenols is a cornerstone of organic synthesis, providing access to a wide array of valuable compounds. nih.govrsc.org When targeting a meta-substituted phenol like 3-(2-Mercaptoethyl)phenol, the directing effects of the hydroxyl group are of paramount importance. The hydroxyl group is an activating, ortho-, para-directing group, meaning that direct electrophilic substitution on phenol itself will not yield the desired meta-product. Therefore, synthetic strategies must be employed to overcome this inherent regioselectivity.

Key challenges in phenol functionalization include controlling chemo- and regioselectivity. nih.gov The nucleophilicity of the hydroxyl group can lead to O-functionalization as a competing reaction, and the similar reactivity of the ortho and para positions can result in mixtures of products. nih.gov Furthermore, phenols are sensitive to oxidation, which can lead to decomposition under certain reaction conditions. nih.gov

Approaches to Mercaptoethyl Group Introduction

The introduction of the mercaptoethyl group (-CH2CH2SH) onto the phenolic ring is a critical step in the synthesis of this compound. Several methods can be envisioned for this transformation, often involving the introduction of a two-carbon electrophile to a nucleophilic phenol or a related precursor.

One potential route involves the Friedel-Crafts acylation of a suitably protected phenol with a reagent like 2-chloroacetyl chloride, followed by reduction of the ketone and subsequent conversion of the chloro group to a thiol. Another approach could be the reaction of a phenoxide with a suitable two-carbon synthon containing a protected thiol or a group that can be converted to a thiol.

The choice of reagent and reaction conditions is crucial to avoid side reactions, such as polymerization or oxidation of the thiol group. The use of protecting groups for both the phenol and the thiol may be necessary to achieve the desired transformation cleanly and in high yield.

Conventional Multi-Step Synthetic Routes

Traditional approaches to the synthesis of complex organic molecules like this compound often involve multi-step sequences that allow for the careful and controlled introduction of functional groups. These routes, while sometimes lengthy, offer a high degree of control over the final product's structure.

Optimization of Reaction Parameters for Yield Enhancement

The optimization of reaction parameters is a critical aspect of any multi-step synthesis to maximize the yield and purity of the desired product. Key parameters that are often optimized include temperature, reaction time, solvent, and the stoichiometry of the reactants and catalysts.

Table 1: Key Parameters for Optimization in Phenol Functionalization

| Parameter | Considerations | Potential Impact on Yield |

| Temperature | Can affect reaction rate and selectivity. Higher temperatures may lead to side reactions or decomposition. | Increasing temperature can increase reaction rate but may decrease selectivity and yield. |

| Solvent | Affects solubility of reactants and can influence the reaction mechanism. | The choice of a suitable solvent can significantly improve yield by enhancing reaction rates and minimizing side reactions. |

| Catalyst | The type and loading of the catalyst can dramatically affect reaction efficiency and selectivity. | Proper catalyst selection is crucial for achieving high yields and can enable reactions to proceed under milder conditions. |

| Reactant Stoichiometry | The ratio of reactants can influence the extent of reaction and the formation of byproducts. | Optimizing the stoichiometry can drive the reaction to completion and minimize the formation of unwanted side products. |

Isolation and Purification Techniques

The isolation and purification of the final product are essential steps to ensure that it meets the required specifications for its intended application. For phenolic compounds, common techniques include extraction, distillation, crystallization, and chromatography. google.com

Extraction is often used to separate the product from the reaction mixture, typically by partitioning it between an organic solvent and an aqueous phase. The pH of the aqueous phase can be adjusted to control the solubility of the phenolic compound. Distillation can be used to purify liquid products with sufficiently different boiling points from impurities.

Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled to allow the pure product to crystallize out.

Column chromatography is a versatile technique that can be used to separate complex mixtures based on the differential adsorption of the components onto a stationary phase. google.com This method is particularly useful for separating isomers or closely related impurities. google.com

Table 2: Common Purification Techniques for Phenolic Compounds

| Technique | Principle | Applicability |

| Extraction | Partitioning between two immiscible liquids based on solubility. | Initial workup and separation from water-soluble impurities. |

| Distillation | Separation based on differences in boiling points. | Purification of liquid products. |

| Crystallization | Formation of a solid crystalline phase from a solution. | Purification of solid products. |

| Column Chromatography | Separation based on differential adsorption onto a stationary phase. google.com | Purification of complex mixtures and separation of isomers. google.com |

Novel and Green Synthetic Approaches

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. nih.gov These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

For the synthesis of phenols and their derivatives, several novel strategies are being explored. These include the use of biocatalysis, where enzymes are used to carry out specific transformations with high selectivity and under mild conditions. Another area of active research is the use of alternative energy sources, such as microwave irradiation or ultrasound, to accelerate reaction rates and improve yields.

The development of one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel without the need to isolate intermediates, is another key aspect of green chemistry. nih.gov These approaches can significantly reduce the number of steps in a synthesis, leading to savings in time, materials, and energy.

Furthermore, the use of more environmentally benign solvents, such as water or supercritical fluids, is being investigated as an alternative to traditional organic solvents. The principles of atom economy, which seek to maximize the incorporation of all reactant atoms into the final product, are also a guiding principle in the design of green synthetic routes.

Catalytic Transformations in this compound Synthesis

Catalytic methods are central to the efficient synthesis of aryl thiols and related compounds, offering pathways that are often more selective and occur under milder conditions than traditional stoichiometric reactions. beilstein-journals.org While direct catalytic synthesis of this compound is not extensively detailed, the construction of its core components—the phenolic structure and the aryl-thioether linkage—relies heavily on transition-metal catalysis. nih.govbohrium.com

Transition-Metal-Catalyzed C-S Bond Formation: The formation of the crucial carbon-sulfur (C-S) bond can be achieved through various transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org Copper and palladium catalysts are particularly prominent in this area. For instance, copper-catalyzed Ullmann-type reactions can couple aryl halides with a thiol source. beilstein-journals.org A potential route to this compound could involve the coupling of a protected 3-halophenol derivative with a protected 2-mercaptoethanol (B42355) equivalent, followed by deprotection. Copper(I) iodide (CuI), often in the presence of a ligand, is a common catalyst for such transformations. beilstein-journals.org Similarly, palladium-catalyzed systems, which are versatile in C-S bond formation, could be employed. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-S bonds under mild conditions. This method can be used for the anti-Markovnikov hydrothiolation of olefins. organic-chemistry.org A hypothetical pathway could involve the hydrothiolation of 3-hydroxystyrene with a suitable thiolating agent, catalyzed by a ruthenium or iridium complex upon irradiation with visible light. This approach generates a key thiyl radical intermediate that adds across the double bond. organic-chemistry.org

The table below summarizes representative catalytic systems that are applicable to the formation of C-S bonds, a key step in the synthesis of mercaptoethyl-substituted phenols.

| Catalyst System | Reactant Types | Key Features |

| Copper(I) Iodide / Ligand | Aryl Halides, Thiols | Well-established for Ullmann-type C-S coupling; often requires elevated temperatures. beilstein-journals.org |

| Palladium / Phosphine Ligands | Aryl Halides, Thiols | Highly versatile with a broad substrate scope; catalyst and ligand choice is critical. nih.gov |

| Ruthenium / Iridium Photocatalysts | Olefins, Thiols | Proceeds under mild conditions using visible light; offers anti-Markovnikov selectivity. organic-chemistry.org |

| Nickel Complexes / N₂O | Aryl Halides | An emerging method for phenol synthesis where N₂O acts as an oxygen atom source. nih.gov |

Solvent-Free and Environmentally Benign Methods

In line with the principles of green chemistry, synthetic methodologies are increasingly being developed to minimize waste and avoid hazardous solvents. nih.govunibo.it For a molecule like this compound, this involves exploring solvent-free conditions, using aqueous media, or employing microwave assistance to accelerate reactions.

Solvent-Free and Microwave-Assisted Reactions: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields. A potential green synthesis could involve the reaction of a 3-hydroxyphenethyl halide with a sulfur source like potassium xanthate, followed by hydrolysis. Such a reaction could be performed under solvent-free conditions or in a green solvent like ethanol/water, potentially accelerated by microwave irradiation. mdpi.commdpi.com Microwave heating has been shown to be effective for C-S bond formation, often leading to cleaner reactions and easier purification. researchgate.net

Reactions in Aqueous Media: Water is an ideal green solvent, and catalytic systems compatible with aqueous media are highly desirable. Copper-catalyzed C-S coupling reactions have been successfully performed in water, which could be applied to the synthesis of phenolic thiols. beilstein-journals.org For example, the reaction of a 3-halophenol with a thiolating agent could be facilitated by CuI-nanoparticles in water, eliminating the need for organic solvents. organic-chemistry.org

Use of Thiol Surrogates: To avoid the use of volatile and malodorous thiols, stable and odorless thiol surrogates can be used. Xanthates, for example, serve as effective thiol-free reagents for the synthesis of thioethers under transition-metal-free conditions, which aligns with green chemistry principles by reducing the toxicity of reagents. mdpi.comresearchgate.net

Below is a table comparing environmentally benign approaches applicable to the synthesis.

| Method | Key Principle | Potential Application in Synthesis | Advantages |

| Microwave-Assisted Synthesis | Rapid heating | C-S bond formation using a thiol surrogate. mdpi.com | Reduced reaction time, improved yields, fewer side products. rsc.org |

| Aqueous Media Synthesis | Use of water as a solvent | Copper-catalyzed coupling of a phenol derivative with a sulfur source. organic-chemistry.org | Environmentally friendly, improved safety, simplified workup. |

| Solvent-Free Reaction | Absence of organic solvent | Solid-state reaction or reaction using liquid reagents without additional solvent. | Reduced waste, cost-effective, high atom economy. nih.gov |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: Achieving the correct substitution pattern on the phenol ring is a primary challenge in the synthesis of this compound. The hydroxyl group of phenol is a strongly activating ortho-para director for electrophilic aromatic substitution. quora.comaakash.ac.indoubtnut.com This electronic influence means that direct electrophilic substitution on phenol will preferentially occur at the positions ortho (2 and 6) and para (4) to the hydroxyl group, making direct substitution at the meta (3) position difficult.

To achieve meta-substitution, multi-step strategies are typically required:

Starting with a Meta-Substituted Precursor: A common approach is to begin with a starting material that already possesses a functional group at the 3-position, which can then be chemically converted into the desired mercaptoethyl side chain. For example, starting with 3-acetylphenol or 3-hydroxybenzaldehyde (B18108) allows for the elaboration of the side chain before introduction of the thiol.

Directed C-H Functionalization: While the -OH group directs ortho/para, modern synthetic methods are being developed that use other directing groups to achieve functionalization at different positions. nih.gov However, for a simple meta-substitution, classical multi-step routes are often more practical.

Cycloaddition Strategies: Advanced methods involving cycloaddition reactions, such as a Diels-Alder/retro-Diels-Alder cascade, can provide phenols with complete regiochemical control, allowing for the synthesis of complex substitution patterns that are inaccessible through classical methods. oregonstate.eduacs.org

Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis. In syntheses of more complex biarylic phenols, controlling axial chirality (atropisomerism) can be a significant challenge, often addressed by enzymatic or advanced catalytic methods. rsc.org However, for this specific compound, such considerations are not applicable.

Scale-Up Considerations for Industrial and Academic Applications

Transitioning a synthetic route from a laboratory scale to industrial or large-scale academic production introduces several challenges that must be addressed to ensure the process is efficient, safe, and economically viable. rsc.org

Key Considerations for Scale-Up:

Reagent Cost and Availability: The cost of starting materials, catalysts (especially those based on precious metals like palladium), and reagents becomes a major factor at a larger scale. reddit.com Routes that utilize inexpensive and readily available bulk chemicals are preferred.

Process Safety and Reaction Conditions: Exothermic reactions that are easily managed in the lab can pose significant safety risks on a large scale due to heat dissipation challenges. Reactions requiring very high pressures or temperatures necessitate specialized and costly industrial reactors. chemicalbook.com

Transition to Flow Chemistry: For multi-step syntheses, continuous flow processing offers significant advantages over traditional batch processing. d-nb.info Flow chemistry can improve safety by minimizing the volume of hazardous materials reacting at any given time, enhance heat transfer, and allow for automated, reproducible production. rsc.orgacs.org However, developing a robust multi-step flow synthesis requires careful optimization of each step and management of solvent compatibility between stages. rsc.orgd-nb.info

The following table outlines major considerations when scaling the synthesis of this compound.

| Factor | Laboratory Scale (grams) | Industrial/Pilot Scale (kilograms) |

| Purification Method | Column Chromatography | Crystallization, Distillation |

| Catalyst Choice | Precious metal catalysts (e.g., Palladium) are common. | Focus on lower-cost, recyclable catalysts (e.g., Copper, Nickel) or heterogeneous catalysts. |

| Solvent Usage | Large volumes relative to product are acceptable. | Solvent choice is critical; focus on recovery, recycling, and minimizing volume. rsc.org |

| Process Control | Manual control of temperature and additions. | Automated process control for safety and consistency; consideration of flow reactors. d-nb.info |

| Safety | Standard laboratory precautions. | Rigorous process safety management (PSM) to handle exotherms and hazardous materials. |

Chemical Reactivity and Transformation Mechanisms of 3 2 Mercaptoethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a powerful activating substituent on the aromatic ring, significantly influencing its reactivity. It also serves as a site for various derivatization reactions.

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The hydroxyl group strongly activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. byjus.comquora.comwikipedia.org This is due to the ability of the oxygen's lone pairs to donate electron density into the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. byjus.comquora.com In 3-(2-Mercaptoethyl)phenol, the primary positions for substitution are C2, C4, and C6. The mercaptoethyl substituent at C3 will exert a minor influence, but the powerful directing effect of the hydroxyl group will dominate. libretexts.orgorganicchemistrytutor.com

Common electrophilic aromatic substitution reactions applicable to phenols include:

Nitration: Reaction with dilute nitric acid introduces a nitro (-NO₂) group, yielding a mixture of ortho- and para-nitrophenols. byjus.commlsu.ac.in With concentrated nitric acid, polysubstitution can occur. byjus.com

Halogenation: Phenols react readily with halogens like bromine, even without a Lewis acid catalyst, to form mono-, di-, or tri-halogenated products depending on the reaction conditions. byjus.commlsu.ac.inlibretexts.org

Sulfonation: Treatment with sulfuric acid introduces a sulfonic acid (-SO₃H) group. The reaction is temperature-dependent, with the ortho isomer favored at lower temperatures and the para isomer at higher temperatures. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups to the ring, although they can be complicated by the coordination of the Lewis acid catalyst with the phenolic oxygen. Protecting the hydroxyl group is sometimes necessary to achieve C-acylation over O-acylation. google.com

Kolbe-Schmidt Reaction: This reaction involves the carboxylation of a phenoxide ion (formed by treating the phenol with a base) with carbon dioxide, typically leading to ortho-hydroxybenzoic acid derivatives. byjus.commlsu.ac.in

Table 1: Potential Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E+) | Reagent(s) | Major Potential Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | Dilute HNO₃ | 2-Nitro-5-(2-mercaptoethyl)phenol, 4-Nitro-5-(2-mercaptoethyl)phenol |

| Bromination | Br⁺ | Br₂ in CCl₄ | 2-Bromo-5-(2-mercaptoethyl)phenol, 4-Bromo-5-(2-mercaptoethyl)phenol |

| Sulfonation | SO₃ | Conc. H₂SO₄ | 2-Hydroxy-4-(2-mercaptoethyl)benzenesulfonic acid |

| Acylation | RCO⁺ | RCOCl, AlCl₃ | 2-Acyl-5-(2-mercaptoethyl)phenol, 4-Acyl-5-(2-mercaptoethyl)phenol |

Derivatization Reactions of the Hydroxyl Moiety

The phenolic hydroxyl group can be converted into various other functional groups, a common strategy for protecting the group or modifying the compound's properties. nih.govrhhz.net

Key derivatization reactions include:

Esterification (O-Acylation): Phenols react with acylating agents such as acyl chlorides or acid anhydrides to form phenolic esters. rsc.orgresearchgate.net This reaction can be catalyzed by either acid or base. Base catalysis involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion. A recently developed method allows for the specific acylation of phenolic hydroxyl groups using an aldehyde as the acyl source under photoredox catalysis. nih.gov

Etherification (O-Alkylation): The formation of ethers is typically achieved via the Williamson ether synthesis, where the corresponding phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.

Silylation: The hydroxyl group can be converted to a silyl ether by reaction with a silylating agent, such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net This reaction proceeds through an Sₙ2 mechanism where the active hydrogen is replaced by a tert-butyldimethylsilyl (TBDMS) group. researchgate.net Silyl ethers are often used as protecting groups in organic synthesis.

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| O-Acylation | Acyl Halide | Acetyl chloride (CH₃COCl) | Ester |

| O-Acylation | Acid Anhydride (B1165640) | Acetic anhydride ((CH₃CO)₂O) | Ester |

| O-Alkylation | Alkyl Halide | Methyl iodide (CH₃I) | Ether |

| O-Silylation | Silylating Agent | tert-Butyldimethylsilyl chloride (TBDMSCl) | Silyl Ether |

Reactions of the Thiol Group

The thiol (-SH), or sulfhydryl, group is known for its distinct reactivity, including its propensity for oxidation, its strong nucleophilicity, and its ability to coordinate with metal ions.

Oxidation and Reduction Reactions of Thiols

Thiols are susceptible to oxidation, which primarily affects the sulfur atom. masterorganicchemistry.com Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), convert thiols to disulfides (R-S-S-R). masterorganicchemistry.com This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol, resulting in a dimer. The interconversion between the thiol (reduced state) and the disulfide (oxidized state) is a fundamental redox process. libretexts.orglibretexts.org

The reaction is reversible; disulfides can be reduced back to their corresponding thiols using various reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). libretexts.org This reversible oxidation is crucial in biological systems, particularly in the context of protein folding where disulfide bridges form between cysteine residues. masterorganicchemistry.comlibretexts.orglibretexts.org The process of one thiol reacting with a disulfide is known as thiol-disulfide exchange. libretexts.orgnih.govnih.gov

Further oxidation of the thiol or disulfide with stronger oxidizing agents, like potassium permanganate (KMnO₄) or nitric acid, can lead to the formation of sulfonic acids (R-SO₃H).

Table 3: Oxidation States of Sulfur in Thiol Reactions

| Compound Type | General Formula | Sulfur Oxidation State |

|---|---|---|

| Thiol | R-SH | -2 |

| Disulfide | R-S-S-R | -1 |

| Sulfenic Acid | R-SOH | 0 |

| Sulfinic Acid | R-SO₂H | +2 |

| Sulfonic Acid | R-SO₃H | +4 |

Nucleophilic Additions and Substitutions Involving the Sulfhydryl Group

The sulfur atom of a thiol is highly nucleophilic, especially in its deprotonated thiolate (R-S⁻) form. This makes it an effective participant in both nucleophilic substitution and addition reactions.

Nucleophilic Substitution (Sₙ2 Reactions): Thiolates are excellent nucleophiles for Sₙ2 reactions with alkyl halides to form thioethers (also known as sulfides). masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis but is often more efficient due to the higher nucleophilicity and lower basicity of the thiolate compared to the alkoxide, which minimizes competing elimination reactions. masterorganicchemistry.com

Nucleophilic Addition (Michael Addition): Thiols readily undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. researchgate.netacs.orgacsgcipr.org This 1,4-addition reaction is highly efficient for forming carbon-sulfur bonds and can often proceed under mild, catalyst-free, or solvent-free conditions. semanticscholar.orgresearchgate.net The thiol adds to the β-carbon of the unsaturated system. This reaction has been shown to have higher reactivity with phenol thiols compared to alkyl thiols. nih.govnih.gov

Table 4: Nucleophilic Reactions of the Thiol Group

| Reaction Type | Electrophile | General Product |

|---|---|---|

| Sₙ2 Substitution | Alkyl Halide (R'-X) | Thioether (R-S-R') |

| Michael Addition | α,β-Unsaturated Ketone | β-Thioether Ketone |

| Michael Addition | α,β-Unsaturated Ester | β-Thioether Ester |

| Ring-Opening | Epoxide | β-Hydroxy Thioether |

Metal Coordination Chemistry with the Thiol Ligand

The thiol group is a soft Lewis base, meaning it contains a large, polarizable donor atom (sulfur). alchemyst.co.uklibretexts.org According to the Hard and Soft Acids and Bases (HSAB) principle, soft bases prefer to coordinate with soft Lewis acids. alchemyst.co.uk Consequently, the thiol group in this compound forms stable complexes with soft and borderline transition metal ions.

Common metal ions that coordinate strongly with thiol ligands include:

Mercury (Hg²⁺)

Lead (Pb²⁺)

Cadmium (Cd²⁺)

Copper (Cu⁺, Cu²⁺)

Nickel (Ni²⁺)

Zinc (Zn²⁺)

Iron (Fe²⁺, Fe³⁺) nih.govscielo.org.mx

Manganese (Mn⁺) rsc.org

Coordination typically occurs through the deprotonated thiolate form. In the case of this compound, the molecule can act as a polydentate ligand, coordinating to a metal center through both the soft sulfur atom and the hard phenolic oxygen atom, forming a stable chelate ring. libretexts.orglibretexts.org The specific coordination number and geometry of the resulting metal complex depend on the metal ion, its oxidation state, and the presence of other ligands. studymind.co.ukmdpi.com

Interactions and Synergistic Effects Between Phenol and Thiol Moieties

The proximity of the hydroxyl and thiol groups in this compound allows for intramolecular interactions that can significantly influence its chemical properties. These interactions are primarily governed by hydrogen bonding and electronic effects, which in turn dictate the molecule's preferred three-dimensional structure and the reactivity of each functional group.

Intramolecular hydrogen bonding is a critical factor in determining the conformational landscape of molecules containing both hydroxyl and thiol groups. In the case of this compound, a hydrogen bond can potentially form between the hydrogen atom of the phenolic hydroxyl group and the sulfur atom of the thiol group, or less commonly, between the hydrogen of the thiol and the oxygen of the phenol. The formation of such a bond would lead to a more compact, cyclic conformation.

Computational studies on related ortho-substituted phenols have shown that intramolecular hydrogen bonds involving sulfur as an acceptor are generally weaker than those involving oxygen. However, they can still play a significant role in stabilizing certain conformers. The strength of this interaction is dependent on the geometry of the molecule, including the length and flexibility of the ethyl linker, which dictates the optimal distance and angle for hydrogen bonding.

A thorough conformational analysis of this compound, likely employing computational methods such as Density Functional Theory (DFT), would be necessary to fully elucidate the potential energy surface of the molecule. Such an analysis would identify the most stable conformers and the energy barriers between them. It is plausible that multiple low-energy conformers exist in equilibrium, with the population of each conformer being influenced by the presence and strength of intramolecular hydrogen bonds.

Table 1: Comparison of Intramolecular Hydrogen Bond Strengths in Related Phenolic Compounds

| Donor Group | Acceptor Group | Compound Type | Typical H-Bond Energy (kcal/mol) |

| O-H | O | o-Alkoxyphenol | 3 - 5 |

| O-H | S | o-Alkylthiophenol | 1 - 3 |

| S-H | O | o-Mercaptophenol | < 1 |

This table presents generalized data for analogous compounds to illustrate the principles of intramolecular hydrogen bonding.

The positioning of the mercaptoethyl group at the meta-position to the hydroxyl group means that their directing effects for electrophilic substitution are cooperative, favoring reaction at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).

The acidity of both the phenolic proton and the thiolic proton are also influenced by these electronic interactions. The electron-donating nature of the mercaptoethyl group would be expected to slightly decrease the acidity of the phenol compared to unsubstituted phenol. Conversely, the electron-withdrawing character of the phenyl group will increase the acidity of the thiol compared to a simple alkyl thiol.

Table 2: pKa Values of Phenol, Thiophenol, and Related Compounds

| Compound | Functional Group | pKa |

| Phenol | -OH | ~10 |

| Thiophenol | -SH | ~6.5 |

| Ethanethiol | -SH | ~10.6 |

| p-Cresol | -OH | ~10.2 |

This table provides reference pKa values to contextualize the electronic effects on the acidity of the functional groups.

Photochemical and Radiolytic Transformations

The presence of both a phenol and a thiol moiety in this compound makes it susceptible to transformations induced by light (photochemistry) and ionizing radiation (radiolysis).

The aromatic phenol ring is a chromophore that can absorb ultraviolet (UV) light. Upon absorption of UV radiation, the phenol group can be excited to a higher electronic state, leading to a variety of photochemical reactions. One common pathway for phenols is the homolytic cleavage of the O-H bond, generating a phenoxyl radical. These radicals are relatively stable due to resonance delocalization and can participate in subsequent reactions such as dimerization or reaction with other molecules.

Thiols are also known to be photochemically active. The S-H bond is weaker than the O-H bond and can be readily cleaved by UV light to produce a thiyl radical. In the context of this compound, irradiation could potentially lead to the formation of either a phenoxyl radical, a thiyl radical, or both. The presence of both functionalities could also lead to intramolecular reactions of the excited state.

Radiolysis involves the interaction of a molecule with ionizing radiation, which can lead to the formation of a variety of reactive species, including radicals and ions. In aqueous solutions, the radiolysis of water produces hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•). The highly reactive hydroxyl radical can attack the aromatic ring of this compound, leading to the formation of hydroxylated adducts. Attack at the sulfur atom is also a possibility, which can lead to the formation of various oxidized sulfur species. The thiol group is also known to be a good scavenger of free radicals, which could offer some degree of radioprotection to the phenolic ring.

The specific products of photochemical and radiolytic transformations of this compound would depend on the specific conditions, such as the wavelength of light, the presence of oxygen, and the solvent. Detailed experimental studies would be required to fully characterize these transformation pathways.

Spectroscopic and Advanced Structural Elucidation of 3 2 Mercaptoethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the carbon skeleton and the relative positions of protons can be established with high confidence.

One-dimensional (1D) ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique nucleus within the 3-(2-Mercaptoethyl)phenol structure.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the ethyl chain protons, the phenolic hydroxyl proton, and the thiol proton. The aromatic region (typically δ 6.5-7.5 ppm) would display complex splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The two methylene (B1212753) groups (-CH₂CH₂-) of the ethyl side chain would appear as triplets in the aliphatic region (typically δ 2.5-3.0 ppm) due to coupling with each other. The phenolic -OH and thiol -SH protons are typically observed as broad singlets whose chemical shifts can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Due to the lack of symmetry, all eight carbon atoms in this compound are expected to be unique, resulting in eight distinct signals. The six aromatic carbons would resonate in the typical downfield region for phenols (δ 110-160 ppm), with the carbon atom bonded to the hydroxyl group (C1) being the most deshielded docbrown.info. The two aliphatic carbons of the ethyl group would appear at higher field (upfield region, δ 20-40 ppm) pdx.edu.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound.

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description / Multiplicity |

| 1 | - | ~156.0 | Quaternary C-OH |

| 2 | ~6.80 | ~115.5 | Aromatic CH / Doublet |

| 3 | - | ~140.0 | Quaternary C-CH₂ |

| 4 | ~7.15 | ~129.8 | Aromatic CH / Triplet |

| 5 | ~6.70 | ~121.0 | Aromatic CH / Doublet |

| 6 | ~6.75 | ~113.0 | Aromatic CH / Doublet |

| 7 (α-CH₂) | ~2.85 | ~38.5 | Aliphatic CH₂ / Triplet |

| 8 (β-CH₂) | ~2.70 | ~25.0 | Aliphatic CH₂ / Triplet |

| OH | ~5.0-8.0 | - | Hydroxyl / Broad Singlet |

| SH | ~1.5-2.5 | - | Thiol / Broad Singlet |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks sdsu.edu. For this compound, a key cross-peak would be observed between the two methylene triplets of the ethyl group, confirming their adjacency (-CH₂-CH₂-). Additionally, correlations would be seen between adjacent protons on the aromatic ring, helping to assign their specific positions youtube.comyoutube.com.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C correlations sdsu.eduepfl.ch. It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the aromatic proton at δ ~7.15 ppm would correlate to the aromatic carbon at δ ~129.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations (typically over two to three bonds) between protons and carbons, which is crucial for connecting different spin systems youtube.comepfl.ch. Key HMBC correlations for structural confirmation would include:

A correlation from the α-CH₂ protons (~2.85 ppm) to the aromatic quaternary carbon C3 (~140.0 ppm) and C2/C4, definitively linking the ethyl side chain to the phenol (B47542) ring at the meta position.

Correlations from aromatic protons to neighboring carbons, confirming the substitution pattern of the ring.

Interactive Table 2: Expected Key 2D NMR Correlations for this compound.

| Experiment | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Significance |

| COSY | α-CH₂ (~2.85 ppm) | β-CH₂ (~2.70 ppm) | Confirms -CH₂-CH₂- linkage. |

| COSY | H4 (~7.15 ppm) | H5 (~6.70 ppm) | Confirms aromatic proton adjacency. |

| HSQC | β-CH₂ (~2.70 ppm) | C8 (~25.0 ppm) | Assigns β-CH₂ proton to its carbon. |

| HSQC | H2 (~6.80 ppm) | C2 (~115.5 ppm) | Assigns H2 proton to its carbon. |

| HMBC | α-CH₂ (~2.85 ppm) | C3 (~140.0 ppm), C4 (~129.8 ppm) | Links ethyl chain to the aromatic ring at position 3. |

| HMBC | H2 (~6.80 ppm) | C4 (~129.8 ppm), C6 (~113.0 ppm) | Confirms connectivity within the aromatic ring. |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

The choice of ionization technique influences the type of information obtained. Electron Ionization (EI) is a high-energy method that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer technique that typically yields the intact molecular ion, making it ideal for accurate mass determination purdue.edu.

Under EI conditions, this compound would first form a molecular ion (M⁺•). This high-energy ion would then undergo fragmentation through various pathways chemguide.co.uklibretexts.org. Common fragmentation patterns for this structure would include:

Benzylic Cleavage: Cleavage of the bond between the α- and β-carbons of the side chain is common. The most significant fragmentation would likely be the cleavage of the Cα-Cβ bond to lose a •CH₂SH radical, leading to the formation of a stable hydroxytropylium ion.

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the ethyl side chain.

Loss of Small Molecules: Fragmentation of the phenol ring itself can lead to the loss of neutral molecules like carbon monoxide (CO) and the formyl radical (•CHO), a pattern also observed in the mass spectrum of phenol docbrown.infoyoutube.com.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound (C₈H₁₀OS, MW = 154.23).

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 154 | [C₈H₁₀OS]⁺• | Molecular Ion (M⁺•) |

| 107 | [C₇H₇O]⁺ | Loss of •CH₂SH (Benzylic Cleavage) |

| 94 | [C₆H₆O]⁺• | Loss of C₂H₄ (McLafferty-type rearrangement) |

| 77 | [C₆H₅]⁺ | Loss of •OH from [C₆H₆O]⁺• |

| 66 | [C₅H₆]⁺ | Loss of CO from [C₆H₆O]⁺• |

| 65 | [C₅H₅]⁺ | Loss of •CHO from [C₇H₅O]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places nih.gov. This precision allows for the determination of the elemental formula of the parent molecule and its fragments, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would confirm the elemental composition of C₈H₁₀OS by matching the experimentally measured mass of the molecular ion to its calculated exact mass (154.0452). This serves as the ultimate confirmation of the compound's chemical formula.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary; some vibrations that are weak in IR are strong in Raman, and vice versa kurouskilab.com.

For this compound, the key functional groups are the phenol (-OH), the thiol (-SH), the aromatic ring, and the aliphatic chain.

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the phenol.

S-H Stretch: A sharp, weak absorption band is expected around 2550-2600 cm⁻¹. This peak is a key diagnostic for the presence of the thiol group and is often more prominent in the Raman spectrum.

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear as stronger bands just below 3000 cm⁻¹.

Aromatic C=C Stretches: Medium to strong intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O Stretch: A strong band for the phenolic C-O stretch is expected in the 1200-1260 cm⁻¹ region.

Aromatic Substitution Pattern: The out-of-plane (OOP) C-H bending vibrations in the 690-900 cm⁻¹ region of the IR spectrum are diagnostic of the benzene ring's substitution pattern, which would confirm the 1,3- (or meta-) disubstitution.

Interactive Table 4: Characteristic Vibrational Frequencies for this compound.

| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy | Expected Intensity |

| 3600–3200 | O-H Stretch (Phenol) | IR | Strong, Broad |

| 3100–3000 | Aromatic C-H Stretch | IR, Raman | Medium |

| 3000–2850 | Aliphatic C-H Stretch | IR, Raman | Strong |

| 2600–2550 | S-H Stretch (Thiol) | IR, Raman | Weak (IR), Medium (Raman) |

| 1600–1450 | Aromatic C=C Ring Stretch | IR, Raman | Medium to Strong |

| 1260–1200 | C-O Stretch (Phenol) | IR | Strong |

| 900–690 | Aromatic C-H Bend (OOP) | IR | Strong |

Identification of Characteristic Functional Group Stretches

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a primary tool for identifying the functional groups within a molecule. Each group vibrates at a characteristic frequency, and these vibrations are observed as bands in the spectrum. For this compound, the key functional groups are the hydroxyl (-OH) of the phenol, the thiol (-SH) group, the aromatic ring, and the aliphatic ethyl linker.

The hydroxyl group's O-H stretching vibration is typically a strong, broad band in the IR spectrum, found in the range of 3200-3600 cm⁻¹. The broadening is due to hydrogen bonding. The C-O stretching vibration of the phenol appears in the 1260-1180 cm⁻¹ region. The thiol S-H stretch is characteristically weak in the IR spectrum and appears around 2550-2600 cm⁻¹. The C-S stretch is also weak and is found between 600-800 cm⁻¹.

The benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aromatic C=C stretching vibrations cause a series of sharp bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (meta-substitution in this case) influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands between 690-900 cm⁻¹. The aliphatic ethyl group (-CH₂-CH₂-) will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Interactive Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Thiol -SH | S-H Stretch | 2550 - 2600 | Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong, Sharp |

| Phenolic C-O | C-O Stretch | 1260 - 1180 | Strong |

| Aliphatic C-S | C-S Stretch | 600 - 800 | Weak to Medium |

Conformational Insights from Vibrational Spectra

The flexibility of the 2-mercaptoethyl side chain allows for the existence of different rotational isomers (conformers). These conformers arise from rotation around the C(aryl)-C(alkyl), C-C, and C-S single bonds. While vibrational spectra are often an average representation, distinct conformers can sometimes be identified, particularly in low-temperature studies or supersonic jet expansions.

Different conformers can lead to slight shifts in vibrational frequencies or the appearance of new bands. For instance, the relative orientation of the -SH group with respect to the phenol ring can influence the local electronic environment, potentially causing subtle changes in the S-H or aromatic C-H stretching or bending modes. The study of p-alkyl phenols has shown that different orientations of the alkyl and hydroxyl substituents can lead to distinct spectral features. Similarly, the dihedral angles of the ethyl chain in this compound would define different conformers (e.g., anti vs. gauche), which could be distinguishable by unique vibrational signatures in the fingerprint region (< 1500 cm⁻¹). Computational studies are often paired with experimental spectra to assign specific bands to particular conformations.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

As of the current literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, this section outlines the general principles of the technique as it would apply to this compound. X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov

To perform an X-ray diffraction experiment, a high-quality single crystal is required. For a small organic molecule like this compound, several methods can be employed for crystal growth:

Slow Evaporation: The most common method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals form.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling induces crystallization.

Vapor Diffusion: A solution of the compound in one solvent is placed in a sealed container with a second "anti-solvent" in which the compound is insoluble but which is miscible with the first solvent. Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility and promotes crystal growth.

If a crystal structure were determined, the analysis would yield the unit cell parameters. The unit cell is the smallest repeating unit of a crystal lattice. nih.gov It is defined by three edge lengths (a, b, c) and three angles (α, β, γ). These parameters, along with the crystal system (e.g., monoclinic, orthorhombic), describe the geometry of the crystal lattice. nih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. pharmatutor.org The parts of a molecule responsible for this absorption are called chromophores. fiveable.me

For this compound, the primary chromophore is the phenol ring. The mercaptoethyl group is an alkylthiol substituent and does not extend the π-conjugated system of the benzene ring. Therefore, the UV-Vis spectrum of this compound is expected to be very similar to that of phenol itself or other alkylphenols like 3-ethylphenol.

Phenol typically exhibits two main absorption bands in the UV region originating from π→π* transitions within the aromatic ring. nih.gov Following Platt's notation, these are:

The ¹Lₐ band (or B band), which is a moderately intense absorption.

The ¹Lₑ band (or E₂ band), which is a weaker, longer-wavelength absorption. nih.gov

Deprotonation of the phenolic hydroxyl group in a basic solution would form the phenolate anion. This results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, as the electron-donating character of the -O⁻ group enhances the electron density of the aromatic ring. fiveable.menih.gov

Interactive Table 2: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Chromophore | Solvent Condition | Transition Type | Expected λₘₐₓ (nm) | Platt's Notation |

| Phenol Ring | Neutral (e.g., Ethanol) | π→π | ~210 - 220 | ¹Lₐ |

| Phenol Ring | Neutral (e.g., Ethanol) | π→π | ~270 - 280 | ¹Lₑ |

| Phenolate Ring | Basic (e.g., aq. NaOH) | π→π | ~235 - 245 | ¹Lₐ |

| Phenolate Ring | Basic (e.g., aq. NaOH) | π→π | ~285 - 295 | ¹Lₑ |

Theoretical and Computational Chemistry of 3 2 Mercaptoethyl Phenol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and associated properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. For 3-(2-Mercaptoethyl)phenol, DFT calculations would be instrumental in characterizing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting the molecule's reactivity, ionization potential, and electron affinity.

A typical DFT study would involve optimizing the geometry of the molecule and then calculating the energies and shapes of its molecular orbitals. The results would likely show the HOMO localized on the electron-rich phenol (B47542) and thiol groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO's location would suggest the most probable sites for nucleophilic attack.

Table 1: Hypothetical DFT Data for this compound

| Parameter | Calculated Value (Arbitrary Units) | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability |

Note: The data in this table is hypothetical and serves as an illustration of what a DFT study would provide.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and thus UV-Vis spectra.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, with its rotatable ethyl chain, MD simulations would be essential to explore its conformational landscape. These simulations would reveal the most stable conformations (low-energy states) and the energy barriers between them. Understanding the preferred shapes of the molecule is vital as its conformation can significantly influence its biological activity and physical properties.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating chemical reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

Transition State Identification and Energy Barriers

For any proposed reaction involving this compound, such as its antioxidant activity or metabolic pathways, computational methods can be used to identify the transition state structures. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined.

Table 2: Hypothetical Reaction Energy Profile Data

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

Note: The data in this table is hypothetical and illustrates the kind of information obtained from reaction mechanism studies.

Structure-Activity Relationship (SAR) Prediction through Computational Methods

While direct experimental studies on the structure-activity relationship (SAR) of this compound are not extensively documented in publicly available literature, its potential biological activities can be predicted using a variety of computational methods. These in silico techniques provide valuable insights into the molecule's pharmacokinetic and pharmacodynamic profiles by correlating its structural features with its physicochemical properties and predicted biological functions. Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations are powerful tools in this predictive process.

At the core of SAR analysis are molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. Key descriptors for this compound have been calculated and are presented below. These properties are critical for predicting the compound's behavior in biological systems. For instance, lipophilicity (Log P) influences how the compound interacts with cell membranes, while the topological polar surface area (TPSA) is a strong predictor of drug absorption and permeability. wikipedia.orgnih.govresearchgate.netopeneducationalberta.ca

Further computational analysis involves the prediction of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These predictions are derived from models trained on large datasets of known compounds. For this compound, the predictions suggest good oral bioavailability. Its low TPSA value, well under the 90 Ų threshold, indicates a high probability of penetrating the blood-brain barrier. wikipedia.org The compound is predicted to be a substrate for Cytochrome P450 3A4 (CYP3A4) but not a significant inhibitor of other major CYP isoforms, suggesting a specific metabolic pathway.

The SAR of this compound is largely dictated by its two key functional groups: the phenolic hydroxyl (-OH) group and the thiol (-SH) group.

Phenolic Hydroxyl Group : The antioxidant activity of phenolic compounds is a well-studied area. Computational studies, often employing Density Functional Theory (DFT), have shown that the primary mechanism for this activity is related to the molecule's ability to donate a hydrogen atom from its hydroxyl group to neutralize free radicals. A key descriptor in this context is the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates a greater ease of hydrogen donation and thus higher potential antioxidant activity. The electronic nature and position of other substituents on the phenol ring significantly influence the BDE.

Thiol Group : The mercaptan or thiol group also possesses significant antioxidant capabilities. It can participate in radical scavenging reactions through mechanisms like single electron transfer (SET). The presence of both a phenol and a thiol in the same molecule suggests a potential for synergistic or potent antioxidant effects. The ethyl linker provides flexibility, allowing the thiol group to orient itself to interact with various biological targets.

Based on its structural similarity to other bioactive compounds, computational models can predict a spectrum of potential biological targets for this compound. These predictions are based on the principle that structurally similar molecules often have similar biological activities.

Future Research Directions and Broader Perspectives for 3 2 Mercaptoethyl Phenol

Exploration of New Reaction Pathways and Syntheses

Future synthetic research on 3-(2-Mercaptoethyl)phenol is expected to focus on developing more efficient, selective, and sustainable methodologies. While traditional synthetic routes exist, novel approaches can offer significant improvements in yield, purity, and environmental impact.

Key areas for exploration include:

Catalytic C-H Functionalization: Direct, transition-metal-catalyzed C-H bond functionalization of the phenol (B47542) ring could provide a more atom-economical route to novel derivatives. nih.gov This would bypass the need for pre-functionalized starting materials, reducing step counts and waste.

Multicomponent Reactions (MCRs): Designing one-pot MCRs that incorporate this compound as a key building block could rapidly generate molecular complexity. jocpr.com These reactions are highly efficient and can be used to create diverse libraries of compounds for screening in various applications. jocpr.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives can offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Biocatalysis: The use of enzymes to catalyze specific transformations on the molecule could lead to highly selective and environmentally benign synthetic pathways, operating under mild conditions.

| Synthetic Approach | Potential Advantages | Research Focus |

|---|---|---|

| Catalytic C-H Functionalization | High atom economy, reduced steps, access to novel derivatives. nih.gov | Development of selective catalysts for ortho- and para-arylation/alkylation. |

| Multicomponent Reactions (MCRs) | Rapid generation of molecular complexity, high step economy, diversity-oriented synthesis. jocpr.com | Design of new MCRs utilizing the dual functionality of the molecule. |

| Flow Chemistry | Improved safety, scalability, and control over reaction conditions. | Optimization of reaction parameters in continuous flow reactors. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Screening and engineering of enzymes for specific transformations. |

Advanced Material Applications and Performance Optimization

The dual functionality of this compound makes it a promising candidate for the development of advanced materials with tailored properties.

Future research could target:

Polymer Chemistry: The thiol and phenol groups can both be used as anchor points for polymerization. The thiol group is particularly useful for thiol-ene "click" chemistry, enabling the formation of cross-linked polymer networks with applications in coatings, adhesives, and biomaterials. The phenol moiety can be used to synthesize antioxidant polymers or incorporated into phenolic resins to modify their properties.

Surface Modification: The thiol group exhibits strong affinity for gold and other noble metal surfaces, allowing for the formation of self-assembled monolayers (SAMs). These SAMs can be used to functionalize surfaces for applications in biosensors, electronics, and corrosion inhibition. The phenol group provides a handle for further chemical modification of the surface.

Nanoparticle Functionalization: As a capping agent, this compound can be used to stabilize nanoparticles, while simultaneously imparting antioxidant or other functionalities to the nanoparticle surface. This could be valuable in the development of novel drug delivery systems or catalysts. researchgate.net

Integration into Multicomponent Systems and Supramolecular Assemblies

The ability of the hydroxyl and thiol groups to participate in non-covalent interactions like hydrogen bonding and metal coordination makes this compound an attractive component for supramolecular chemistry.

Prospective research includes:

Supramolecular Gels: The molecule could act as a gelator or a component in a multi-component gel system, forming intricate fibrous networks through hydrogen bonding and π-π stacking. tudelft.nl These materials have potential applications in tissue engineering and controlled release. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): The thiol and phenol groups can act as ligands to coordinate with metal ions, leading to the formation of coordination polymers or MOFs. These materials are highly porous and have applications in gas storage, separation, and catalysis.

Self-Assembled Monolayers (SAMs): Further investigation into the self-assembly of this compound on various substrates could lead to the development of complex, patterned surfaces with tunable properties for electronics and sensor applications. rsc.org

Theoretical Advancements and Predictive Modeling

Computational chemistry offers powerful tools to predict the behavior of this compound and guide experimental work.

Future theoretical studies could focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate molecular properties such as bond dissociation enthalpies of the O-H and S-H bonds, which are crucial for understanding its antioxidant potential. researchgate.net These calculations can also predict reactivity and guide the design of new synthetic pathways.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to model the self-assembly of this compound in solution or on surfaces, providing insights into the formation of supramolecular structures and their interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to predict the biological activity or material properties of novel derivatives of this compound, accelerating the discovery of new applications. researchgate.net

| Modeling Technique | Predicted Properties | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Bond dissociation enthalpies, reactivity, electronic structure. researchgate.net | Guidance for synthesis design, prediction of antioxidant activity. |

| Molecular Dynamics (MD) | Self-assembly behavior, interaction with surfaces and biomolecules. | Understanding supramolecular formation, design of functional materials. |

| QSAR | Biological activity, material performance of derivatives. researchgate.net | Accelerated discovery of new applications, rational design of compounds. |

Sustainability and Green Chemistry Implications of its Production and Use

Applying the principles of green chemistry to the entire lifecycle of this compound is a critical future direction. merck.com

Key considerations include:

Renewable Feedstocks: Investigating synthetic routes that start from renewable, bio-based sources rather than petroleum-based chemicals.

Atom Economy: Developing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. epa.gov

Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or developing solvent-free reaction conditions. researchgate.net

Energy Efficiency: Designing synthetic processes that can be conducted at ambient temperature and pressure to reduce energy consumption. epa.gov

Design for Degradation: Considering the end-of-life of materials derived from this compound and designing them to be biodegradable or recyclable, contributing to a circular economy. patheon.com

By pursuing these research avenues, the scientific community can fully elucidate the potential of this compound as a versatile chemical building block for a new generation of functional molecules and materials.

Q & A

Q. Basic Structural Characterization

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, distinguishing between ortho/meta/para substituents and detecting thiol group shielding effects.

- IR Spectroscopy : Confirms functional groups (e.g., -OH, -SH stretches at ~2500–2600 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Isomerism (e.g., positional or stereoisomers) is resolved via 2D NMR techniques (COSY, NOESY) and X-ray crystallography if crystallizable .

In neuropharmacological studies, what experimental models are appropriate for evaluating the activity of this compound analogs?

Q. Advanced Biological Models

- In vitro assays : Dopaminergic cell lines (e.g., SH-SY5Y) treated with neurotoxins (e.g., MPTP) to study neuroprotection against oxidative stress.

- In vivo models : Transgenic mice (e.g., α-synuclein overexpression) for Parkinson’s disease (PD) studies. Behavioral tests (rotarod, open-field) and immunohistochemical analysis of brain tissue assess efficacy.

- Mechanistic studies : Electrophysiological recordings or fluorescence-based calcium imaging to evaluate ion channel modulation. The compound’s thiol group may interact with cysteine residues in proteins, influencing activity .

How do researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Advanced Data Reconciliation

Contradictions often arise from variability in experimental design, such as:

- Dose-dependent effects : Low vs. high concentrations may exhibit opposing activities (e.g., antioxidant vs. pro-oxidant).

- Assay conditions : pH, temperature, or solvent (DMSO vs. aqueous buffers) alter compound stability and reactivity.

- Structural analogs : Minor modifications (e.g., substituent position) drastically change bioactivity. Meta-analyses using cheminformatics tools (e.g., QSAR models) can identify critical structural determinants. Cross-validation with orthogonal assays (e.g., enzyme inhibition vs. cell viability) clarifies mechanisms .

What methodologies are recommended for studying the metabolic pathways of this compound in mammalian systems?

Q. Advanced Metabolism Studies

- LC-MS/MS : Tracks metabolites in plasma, urine, or tissue homogenates.

- Isotope labeling : S-labeled thiol groups enable tracing of sulfation or glutathione conjugation pathways.

- Enzyme inhibition assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes. Hepatocyte or microsome incubations provide in vitro metabolic profiles .

How can researchers design experiments to assess the genotoxic potential of this compound derivatives?

Q. Advanced Toxicity Screening

- Ames test : Salmonella typhimurium strains (TA98, TA100) detect mutagenicity via reverse mutation assays.

- Comet assay : Measures DNA strand breaks in mammalian cells (e.g., HepG2).

- Micronucleus test : Evaluates chromosomal damage in bone marrow or peripheral blood cells.

Positive controls (e.g., ethyl methanesulfonate) and dose-response curves are critical for validating results .

What strategies improve the stability of this compound during storage and experimental use?

Q. Basic Stability Optimization

- Storage : Under inert gas (N or Ar) at -20°C to prevent oxidation.

- Buffering : Use antioxidants (e.g., ascorbic acid) in aqueous solutions.

- Derivatization : Convert thiol to disulfide or thioether derivatives for long-term stability, with in situ reduction before use. Stability is monitored via periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.